N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide
Description
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropanecarboxamide core linked to a 3-cyanothiophen-2-yl moiety. Its molecular formula is C₉H₇N₂OS, with an estimated molecular weight of 191.23 g/mol.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-5-7-3-4-13-9(7)11-8(12)6-1-2-6/h3-4,6H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWMJAUJURFMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated cyclopropanecarboxylic acid in a N-acylation reaction . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano group and thiophene ring allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxamide Derivatives
Structural and Functional Analogues
The following table compares key structural features, molecular properties, and biological activities of N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide with related compounds:
Key Findings and Differences
Aromatic Ring Systems
- Thiophene vs. Pyridine : The target compound’s thiophene ring (vs. pyridine in Compound 23) may enhance π-π stacking in hydrophobic kinase pockets, while pyridine’s nitrogen could improve solubility .
- In contrast, Compound 23’s 3-cyanophenyl group introduces steric bulk, possibly altering target selectivity .
Physicochemical Properties
Research Implications and Contradictions
- Therapeutic Scope : Cyclopropanecarboxamide derivatives exhibit remarkable versatility, targeting kinases (target compound, tozasertib), neuroinflammatory pathways (Compound 23), and sleep disorders (orexin antagonist) . This underscores the scaffold’s adaptability but complicates structure-activity predictions.
- Contradictions: While the target compound’s cyano group may enhance kinase binding, similar substituents in other contexts (e.g., Compound 25’s fluorobenzo[d]thiazole) prioritize receptor selectivity over broad-spectrum activity .
Biological Activity
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The compound is primarily studied as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. GSK-3β plays a critical role in the phosphorylation of tau proteins and the production of amyloid-beta peptides, both of which are central to the pathogenesis of Alzheimer’s disease .
Binding Characteristics
Research indicates that this compound binds effectively to GSK-3β, demonstrating an IC50 value indicating potent inhibitory activity. The binding involves multiple interactions with the enzyme's active site, which has been elucidated through crystallography studies .
Biological Activity Evaluation
The biological activities of this compound have been assessed through various in vitro and in vivo studies.
In Vitro Studies
- Cell Viability : The cytotoxicity was evaluated using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that at concentrations up to 100 μM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile .
- Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory effects in LPS-induced models, reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Concentration (μM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | 98 | 95 |
| 1 | 97 | 92 |
| 10 | 95 | 90 |
| 50 | 93 | 88 |
| 100 | 91 | 85 |
In Vivo Studies
In vivo studies have shown that this compound can improve cognitive deficits in transgenic mouse models of Alzheimer's disease. Its administration led to a reduction in amyloid plaque formation and improved behavioral outcomes in memory tests .
Case Studies
Several case studies have highlighted the effectiveness of GSK-3β inhibitors similar to this compound:
- Alzheimer’s Disease Models : In transgenic mice models (e.g., APP/PS1), treatment with GSK-3β inhibitors resulted in decreased tau hyperphosphorylation and improved synaptic function .
- Neuroinflammation : Studies have demonstrated that inhibiting GSK-3β can modulate immune responses in neuroinflammatory conditions, showing promise for treating diseases characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
